2-Fluoro-3,4-diiodopyridine
CAS No.: 153034-83-4
Cat. No.: VC21108952
Molecular Formula: C5H2FI2N
Molecular Weight: 348.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153034-83-4 |
---|---|
Molecular Formula | C5H2FI2N |
Molecular Weight | 348.88 g/mol |
IUPAC Name | 2-fluoro-3,4-diiodopyridine |
Standard InChI | InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
Standard InChI Key | JPNTYYOJYPWUSU-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1I)I)F |
Canonical SMILES | C1=CN=C(C(=C1I)I)F |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
2-Fluoro-3,4-diiodopyridine features a six-membered heterocyclic ring with nitrogen at position 1, fluorine at position 2, and iodine atoms at positions 3 and 4. This arrangement creates a unique electronic environment within the molecule, influencing its reactivity patterns and potential applications . The presence of two different halogens (fluorine and iodine) provides opportunities for selective functionalization in synthetic applications.
Physicochemical Properties
The computed and experimentally determined properties of 2-Fluoro-3,4-diiodopyridine are summarized in the following table:
The moderate lipophilicity (XLogP3-AA of 2.6) suggests that 2-Fluoro-3,4-diiodopyridine would have reasonable solubility in organic solvents while maintaining limited water solubility . The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors indicate relatively limited capacity for hydrogen bonding interactions. The topological polar surface area of 12.9 Ų is relatively small, potentially contributing to membrane permeability properties that could be relevant for drug-like compounds derived from this scaffold.
Chemical Identifiers and Registry Information
Standard Identifiers
For precise identification in chemical databases and literature, 2-Fluoro-3,4-diiodopyridine is associated with several standard identifiers:
Common Synonyms
The compound is also known by several synonyms in the chemical literature:
Chemical Reactivity and Synthetic Applications
Reactivity Profile
The reactivity of 2-Fluoro-3,4-diiodopyridine can be partially inferred from its structure and from the known reactivity patterns of related halogenated pyridines. The presence of two iodine atoms provides reactive sites for various transformations, particularly cross-coupling reactions. Iodine substituents are excellent leaving groups in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings, making this compound potentially valuable for building more complex molecular structures.
The fluorine atom at position 2 likely influences the electronic distribution within the pyridine ring, potentially affecting the reactivity of the iodine substituents. The presence of fluorine can also enhance metabolic stability in resulting compounds, a property valuable in medicinal chemistry applications.
Comparison with Related Compounds
Structural Analogs
Understanding the properties and applications of 2-Fluoro-3,4-diiodopyridine can be enhanced by comparing it with structurally related compounds:
Property | 2-Fluoro-3,4-diiodopyridine | 2-Fluoro-4-iodopyridine | 2-Fluoro-3-iodopyridine |
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Molecular Formula | C5H2FI2N | C5H3FIN | C5H3FIN |
Molecular Weight | 348.88 g/mol | 222.987 g/mol | 222.99 g/mol |
CAS Number | 153034-83-4 | 22282-70-8 | 113975-22-7 |
Melting Point | Not specified in results | 57 °C | Not specified in results |
Boiling Point | Not specified in results | 223.0±20.0 °C at 760 mmHg | Not specified in results |
The additional iodine atom in 2-Fluoro-3,4-diiodopyridine differentiates it from the mono-iodinated analogs, potentially offering enhanced synthetic versatility through selective functionalization at either iodine position.
Current Research Status and Future Directions
Research Gaps
Based on the available search results, there appears to be limited published research specifically focusing on 2-Fluoro-3,4-diiodopyridine, suggesting several research opportunities:
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Development of efficient and scalable synthetic routes
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Exploration of selective functionalization methods for the two iodine positions
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Investigation of its utility in modern cross-coupling methodologies
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Evaluation of potential biological activities of derivatives
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Establishing structure-activity relationships for compounds derived from this scaffold
Emerging Trends and Future Applications
The growing interest in fluorinated compounds for pharmaceutical and agrochemical applications suggests potential future roles for 2-Fluoro-3,4-diiodopyridine:
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As a precursor for the development of PET imaging agents, leveraging its ability to incorporate additional functional groups at the iodine positions
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In the synthesis of novel fluorinated heterocycles for electronic materials
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As a platform for exploring selective C-H functionalization methodologies
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In the development of new catalytic processes utilizing differentially reactive halogen substituents
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